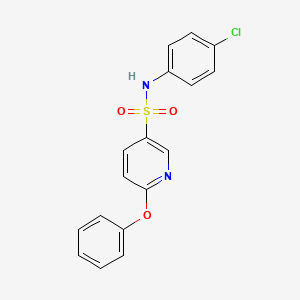
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- is a chemical compound that belongs to the class of pyridine sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- typically involves the reaction of 4-chloropyridine-3-sulfonamide with phenol derivatives under specific conditions. One common method includes the use of potassium carbonate as a base and aryl isocyanates as reactants . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine-3-sulfonic acids.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of metabolic pathways and cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-3-pyridinesulfonamide: Similar structure but lacks the phenoxy group.
N-(4-chlorophenyl)-6-phenoxypyridine-3-sulfonamide: Similar structure with variations in the position of substituents.
Uniqueness
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- is unique due to the presence of both the 4-chlorophenyl and phenoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
646040-34-8 |
|---|---|
Formule moléculaire |
C17H13ClN2O3S |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6-phenoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C17H13ClN2O3S/c18-13-6-8-14(9-7-13)20-24(21,22)16-10-11-17(19-12-16)23-15-4-2-1-3-5-15/h1-12,20H |
Clé InChI |
LVYVZQBTBCZWKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
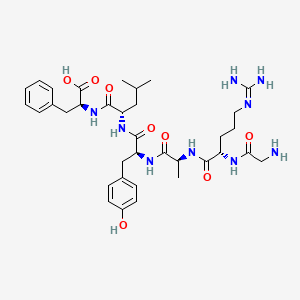
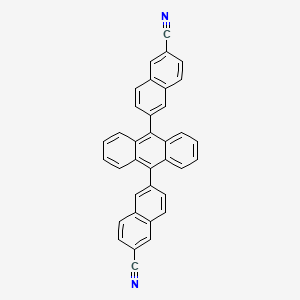
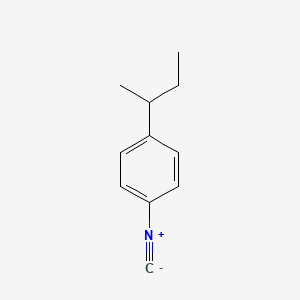
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
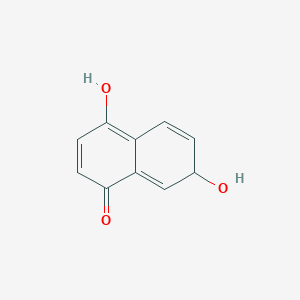

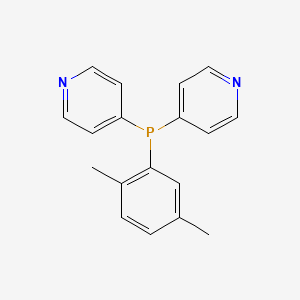
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

